

The Stability of Dawsonite for Carbon Storage: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DAWSONITE

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A critical evaluation of **dawsonite's** long-term viability for CO₂ sequestration reveals a complex interplay of geochemical conditions, with its stability often debated in the scientific community. While lauded in modeling studies as a promising mineral for locking away carbon dioxide, experimental and field observations present a more nuanced picture. This guide provides a comprehensive comparison of **dawsonite** with other leading mineral carbonation candidates, supported by experimental data and detailed methodologies, to offer researchers and scientists a clear perspective on its potential and limitations.

Dawsonite, a sodium aluminum hydroxy carbonate ($\text{NaAlCO}_3(\text{OH})_2$), has been a focal point in the search for secure, long-term geological carbon storage solutions. Geochemical models frequently predict its formation in saline aquifers rich in aluminosilicate minerals following CO₂ injection. However, the scarcity of **dawsonite** in natural CO₂ reservoirs and the difficulty in synthesizing it under simulated laboratory conditions have cast doubt on its role as a widespread and permanent carbon sink.

This guide delves into the experimental data governing **dawsonite's** stability, outlines the protocols for its assessment, and compares its performance with alternative silicate minerals—olivine, serpentine, and wollastonite—that are also contenders for mineral carbonation strategies.

Assessing Dawsonite's Stability: A Data-Driven Approach

The long-term stability of **dawsonite** is not absolute and is highly contingent on the surrounding geochemical environment. Key factors influencing its formation and persistence include temperature, pressure, pH, and the composition of the host rock and brine.

Table 1: Quantitative Data on **Dawsonite** Stability and Carbon Storage Potential

Parameter	Reported Values/Conditions	Citation
Temperature Range for Formation/Stability	Natural formation: 25-200 °C; Synthesis: 60-180 °C; Stable below 120-150 °C.	[1](2)
Pressure Conditions	Favored by high CO ₂ partial pressure/fugacity.	[3](4--INVALID-LINK--
pH Environment	Generally considered to be stable in alkaline to mildly acidic conditions.	[1](2)
Dissolution Rate	1.58 x 10 ⁻⁹ mol/(m ² ·s) at 80°C (pH 3.5-8.6); rate increases with lower pH.	[3](5)
CO ₂ Trapping Capacity	Accounts for 42.2% - 90.1% of total mineral-trapped carbon in some dawsonite-bearing reservoir rocks.	[1](2)
Inhibiting Factors	Presence of magnesium (Mg) can inhibit dawsonite formation.	[6](7)

A significant finding from dissolution experiments is that **dawsonite**'s stability is critically dependent on maintaining a high partial pressure of CO₂. Should the CO₂ pressure decrease due to leakage or dispersion, **dawsonite** can become unstable and redissolve, potentially releasing the stored carbon.[3](5) This suggests that **dawsonite** may serve as a temporary rather than a permanent storage solution in dynamic geological settings.

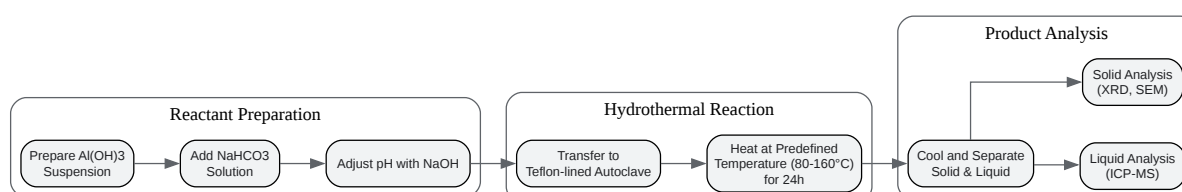
Experimental Protocols for Dawsonite Assessment

To ensure the comparability and reproducibility of research findings, standardized experimental protocols are essential. Below are summaries of common methodologies used to synthesize and evaluate the stability of **dawsonite**.

Hydrothermal Synthesis of Dawsonite

This protocol is designed to synthesize **dawsonite** under controlled laboratory conditions to study its properties.

- **Reactants:** An aluminum source, such as an $\text{Al}(\text{OH})_3$ suspension, is prepared. A sodium bicarbonate (NaHCO_3) solution is then added. A surplus of sodium bicarbonate is often necessary to promote the formation of a single **dawsonite** phase.[\[6\]](#)[\(7\)](#)
- **Reactor:** The synthesis is typically conducted in a batch-type reactor, such as a Hastelloy autoclave with a Teflon inner vessel.[\[6\]](#)[\(7\)](#)
- **Conditions:** The sealed autoclave is maintained at a predefined temperature (e.g., 80, 120, or 160 °C) for a set duration, typically 24 hours.[\[6\]](#)[\(7\)](#)
- **Analysis:** After cooling, the solution is separated into liquid and solid samples. The liquid phase is analyzed for elemental composition using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The solid phase is washed, dried, and analyzed using X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe morphology.[\[6\]](#)[\(7\)](#)



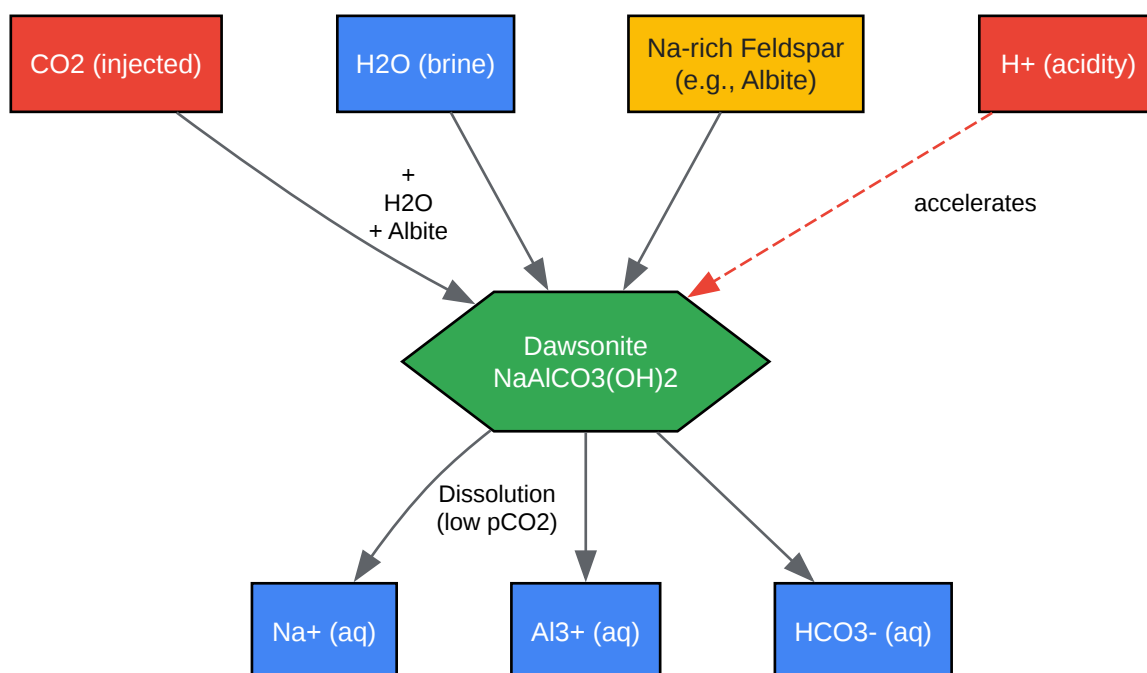
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Workflow for the hydrothermal synthesis of **dawsonite**.

Measurement of Dawsonite Dissolution Rates

Understanding the rate at which **dawsonite** dissolves is crucial for predicting its long-term stability.

- **Experimental Setup:** Free-drift batch dissolution experiments are commonly employed. Synthesized **dawsonite** powder is added to a reaction vessel with a solution of a specific pH.
- **Conditions:** Experiments are conducted at various temperatures (e.g., 22, 60, and 77 °C) and across a range of pH values.[8](9)
- **Data Collection:** The change in the concentration of dissolved species (e.g., Na, Al) in the aqueous solution is measured over time.
- **Rate Calculation:** Dissolution rates are calculated based on the change in concentration of these species, normalized to the Brunauer-Emmett-Teller (BET) surface area of the **dawsonite** powder.



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Simplified chemical pathway for **dawsonite** formation and dissolution.

Comparison with Alternative Mineral Carbonation Feedstocks

While **dawsonite** is typically considered for in-situ carbonation (formation within the geological reservoir), other minerals like olivine, serpentine, and wollastonite are often proposed for ex-situ carbonation (reaction in an industrial facility) or enhanced weathering.

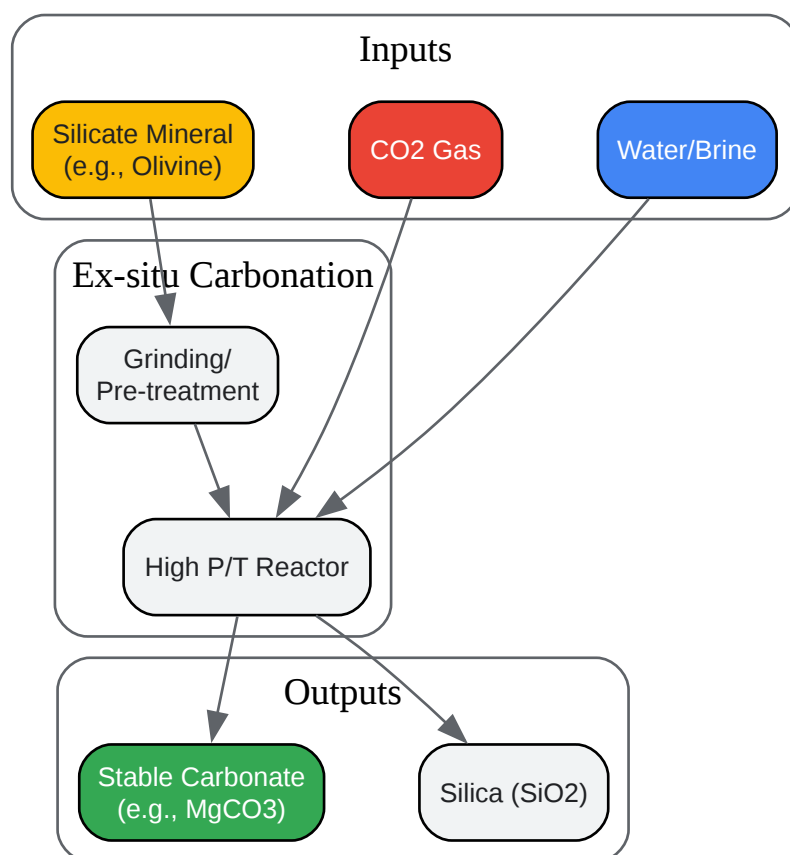
Table 2: Comparison of **Dawsonite** with Alternative Minerals for Carbon Storage

Mineral	Chemical Formula	Theoretical CO ₂ Capacity (t CO ₂ / t mineral)	Typical Reaction Conditions (Ex-situ)	Key Advantages	Key Disadvantages
Dawsonite	NaAlCO ₃ (OH) ₂	~0.31	In-situ formation	Utilizes existing reservoir minerals; no mining/transport required.	Stability is highly conditional; formation is uncertain and often slow.
Olivine	(Mg,Fe) ₂ SiO ₄	~0.62	185-200 °C, high CO ₂ pressure. [3] (10)	High CO ₂ capacity; relatively fast reaction kinetics at optimal conditions.	Requires energy-intensive grinding and heating; potential for silica passivation.
Serpentine	Mg ₃ Si ₂ (O) ₅ (OH) ₄	~0.4 to 0.5	Requires thermal activation (~600-700°C) prior to carbonation.	Very abundant globally; high Mg content.	Energy-intensive thermal activation needed to enhance reactivity.
Wollastonite	CaSiO ₃	~0.38	35-90 °C, high CO ₂ pressure. [11] (12)	Faster kinetics than Mg-silicates at lower temperatures.	Less abundant than olivine and serpentine; lower CO ₂ capacity than olivine.

Experimental Protocol for Ex-situ Mineral Carbonation of Silicates (General)

This protocol outlines a general approach for the carbonation of minerals like olivine, serpentine, and wollastonite in a laboratory setting.

- **Material Preparation:** The mineral is ground to a fine powder to increase the reactive surface area. For serpentine, a pre-treatment step of thermal activation (heating to ~600-700°C) is often required to dehydroxylate the mineral and increase its reactivity.
- **Reactor Setup:** The carbonation reaction is typically carried out in a high-pressure, high-temperature batch reactor or a continuously stirred tank reactor.
- **Reaction Slurry:** The mineral powder is mixed with an aqueous solution (e.g., deionized water, saline solution) to form a slurry. The liquid-to-solid ratio is a key parameter that is optimized for the specific mineral.
- **Carbonation:** Pressurized CO₂ is introduced into the reactor, and the slurry is heated to the desired reaction temperature. The reaction is allowed to proceed for a set duration, with continuous stirring to ensure good mixing.
- **Product Analysis:** After the reaction, the solid and liquid phases are separated. The solid product is analyzed by XRD to identify the carbonate minerals formed and by thermogravimetric analysis (TGA) to quantify the amount of CO₂ captured. The liquid phase is analyzed for dissolved ion concentrations.



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General workflow for ex-situ mineral carbonation.

Conclusion: The Verdict on Dawsonite

The long-term stability of **dawsonite** for carbon storage remains a subject of considerable scientific debate. While it holds theoretical promise for in-situ sequestration, its formation is highly sensitive to specific and potentially transient geological conditions. The risk of redissolution with declining CO₂ pressure poses a significant challenge to its reliability as a permanent carbon sink.

In comparison, minerals like olivine and serpentine offer higher theoretical CO₂ storage capacities and are globally abundant. However, their practical application, particularly in ex-situ processes, is hampered by the substantial energy and cost penalties associated with mining, transportation, and pre-treatment. Wollastonite presents a kinetically favorable option but is less abundant.

Ultimately, the choice of mineral for carbon storage will depend on the specific geological context, the scale of the operation, and the economic feasibility of the chosen pathway. For **dawsonite** to be considered a reliable long-term storage solution, further research is needed to better constrain its formation and dissolution kinetics under a wider range of reservoir conditions and to improve the accuracy of geochemical models that predict its behavior. The development of cost-effective methods for enhancing the reactivity of more abundant silicate minerals also remains a critical area of investigation for the broader field of mineral carbonation.

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- To cite this document: BenchChem. [The Stability of Dawsonite for Carbon Storage: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1143670#assessing-the-long-term-stability-of-dawsonite-for-carbon-storage>]

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